Molecular Weight Reduction Relative to Methyl-Substituted, Unsaturated Triazolo-Benzothiazole Analog
The target compound (C₇H₈N₄S, MW = 180.23 g mol⁻¹) [1] has a molecular weight 9.01 g mol⁻¹ lower than its closest methyl-substituted, fully unsaturated analog, 12-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene (CAS 41814-78-2, C₉H₇N₃S, MW = 189.24 g mol⁻¹) . This mass difference reflects the absence of the methyl group and the saturated nature of the pyridine ring in the target scaffold. In fragment-based drug discovery, every 10 Da increment in molecular weight statistically reduces the probability of achieving oral bioavailability; thus the 9 Da lower mass, combined with the higher fraction of sp³-hybridized carbon atoms, may offer a measurable advantage in lead-like property space.
| Evidence Dimension | Molecular weight and molecular complexity |
|---|---|
| Target Compound Data | MW = 180.23 g mol⁻¹, C₇H₈N₄S, saturated pyridine ring, zero methyl substituents |
| Comparator Or Baseline | 12-Methyl-7-thia-2,4,5-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene (CAS 41814-78-2), MW = 189.24 g mol⁻¹, C₉H₇N₃S, fully unsaturated, bearing one methyl group |
| Quantified Difference | ΔMW = -9.01 g mol⁻¹ (4.8% lower); different heteroatom count (N₄ vs N₃) and saturation state |
| Conditions | Computed molecular formula and molecular weight from PubChem; CAS 41814-78-2 data from Fisher Scientific and eMolecules listings |
Why This Matters
A lower molecular weight with a higher heteroatom count improves ligand efficiency metrics, which is a key selection criterion when a scaffold is being procured for fragment elaboration or lead optimization programs.
- [1] PubChem Compound Summary for CID 24257259, molecular formula C₇H₈N₄S, molecular weight 180.23 g mol⁻¹. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1017337-78-8 (accessed 2026-04-28). View Source
